molecular formula C15H13N3O2 B5731014 2-methyl-1-(1-naphthylmethyl)-5-nitro-1H-imidazole

2-methyl-1-(1-naphthylmethyl)-5-nitro-1H-imidazole

Cat. No. B5731014
M. Wt: 267.28 g/mol
InChI Key: BGJRFKGVBCKQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-(1-naphthylmethyl)-5-nitro-1H-imidazole is a chemical compound that has received significant attention in scientific research. This compound has been synthesized using various methods and has shown potential for various applications, including in the field of medicine.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-naphthylmethyl)-5-nitro-1H-imidazole is not fully understood. However, it has been suggested that this compound may exert its anti-cancer and antimicrobial effects by inhibiting DNA synthesis.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in vitro and in vivo. This compound has also been found to have low cytotoxicity towards normal cells, making it a potential candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-1-(1-naphthylmethyl)-5-nitro-1H-imidazole in lab experiments is its low cytotoxicity towards normal cells, making it a safer alternative to other anti-cancer drugs. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-methyl-1-(1-naphthylmethyl)-5-nitro-1H-imidazole. One potential direction is the development of new anti-cancer drugs based on this compound. Another potential direction is the study of the antimicrobial properties of this compound for the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Synthesis Methods

2-methyl-1-(1-naphthylmethyl)-5-nitro-1H-imidazole can be synthesized using various methods, including the reaction of 2-methylimidazole with 1-bromomethyl naphthalene, followed by nitration. Another method involves the reaction of 2-methylimidazole with 1-(naphthylmethyl) chloride, followed by nitration. Both methods have been successfully used to synthesize this compound with high yields.

Scientific Research Applications

2-methyl-1-(1-naphthylmethyl)-5-nitro-1H-imidazole has been extensively studied for its potential application in the field of medicine. This compound has shown potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-methyl-1-(naphthalen-1-ylmethyl)-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-16-9-15(18(19)20)17(11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJRFKGVBCKQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.